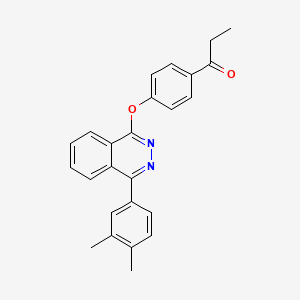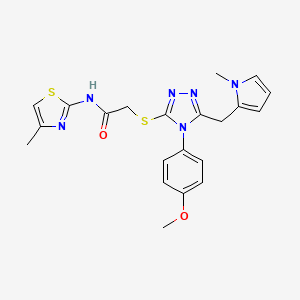![molecular formula C17H18BrNO2S B3016033 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097902-40-2](/img/structure/B3016033.png)
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a bromine atom, an oxane ring, a thiophene ring, and a benzamide group
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (as per nist chemistry webbook ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the bromine atom with an amine can produce an amine-substituted benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors or corrosion inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples are:
- 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
- 2-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
- 2-iodo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide.
Uniqueness
What sets 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of the bromine atom, oxane ring, and thiophene ring in a single molecule provides a versatile platform for further chemical modifications and applications.
Propiedades
IUPAC Name |
2-bromo-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c18-14-5-2-1-4-13(14)17(20)19-16(15-6-3-11-22-15)12-7-9-21-10-8-12/h1-6,11-12,16H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPLZGIIDXFOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)


![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)

![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3015964.png)
![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)


